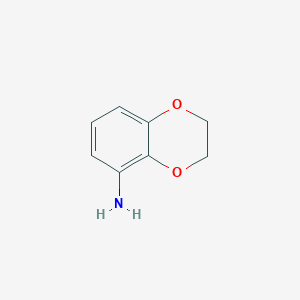

2,3-Dihydro-1,4-benzodioxin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLRSJNZORFCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472614 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-45-1 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine (CAS Number: 16081-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxin-5-amine, also known as 5-amino-1,4-benzodioxane, is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, composed of a benzene ring fused to a 1,4-dioxane ring, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This compound and its derivatives have garnered significant interest, particularly in the development of therapeutic agents targeting the central nervous system.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound, with a focus on its role as a cholinesterase inhibitor. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data are predicted values from computational models, and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 16081-45-1 | [1] |

| Appearance | Yellow to amber liquid/spherical beads | [2][3] |

| Boiling Point | 276.3 °C at 760 mmHg | [4] |

| Density | 1.253 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.600 | [4] |

| pKa | 4.06 ± 0.20 (Predicted) | [5] |

| Solubility | Slightly soluble in water. Likely soluble in polar organic solvents like methanol and ethanol.[6][7] | |

| Melting Point | Data for the free base is not readily available. The hydrochloride salt is a solid.[8] |

Synthesis

The most common and effective method for the synthesis of this compound is through the reduction of the corresponding nitro compound, 5-nitro-2,3-dihydro-1,4-benzodioxin. This precursor can be synthesized from 3-nitrocatechol.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical transformations.[9][10][11]

Step 1: Synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrocatechol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.2 equivalents) to the solution and stir the suspension. To this mixture, add 1,2-dibromoethane (1 equivalent) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-nitro-2,3-dihydro-1,4-benzodioxin.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 5-nitro-2,3-dihydro-1,4-benzodioxin (1 equivalent) from Step 1 in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Spectroscopic Data

| Data Type | Representative Data (for 2,3-dihydrobenzo[b][6][12]dioxine-5-carboxamide) |

| ¹H NMR | (400 MHz; DMSO-d₆; TMS) δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H). |

| ¹³C NMR | (100 MHz; DMSO-d₆; TMS): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55. |

Biological Activity: Cholinesterase Inhibition

This compound and its derivatives are known to exhibit inhibitory activity against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine in the synaptic cleft is increased, which is a key therapeutic strategy for conditions like Alzheimer's disease.

References

- 1. This compound | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. molbase.com [molbase.com]

- 5. 5-Amino-1,4-benzodioxane CAS#: 16081-45-1 [amp.chemicalbook.com]

- 6. CAS # 274910-19-9, 2,3-Dihydro-1,4-benzodioxin-5-methanol, (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol - chemBlink [ww.chemblink.com]

- 7. echemi.com [echemi.com]

- 8. This compound hydrochloride [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound | 16081-45-1 [smolecule.com]

"2,3-Dihydro-1,4-benzodioxin-5-amine" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of 2,3-dihydro-1,4-benzodioxin-5-amine. It includes detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development efforts in medicinal chemistry and pharmacology.

Core Molecular Information

This compound, also known as 5-amino-1,4-benzodioxane, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a primary amine substituent at the 5-position.[1] This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2]

Molecular Structure:

Figure 1: 2D molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. This includes its molecular formula, weight, and other computed properties that are valuable for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [PubChem] |

| Molecular Weight | 151.16 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 16081-45-1 | [PubChem] |

| Topological Polar Surface Area | 44.5 Ų | [PubChem] |

| Complexity | 140 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem] |

| Rotatable Bond Count | 0 | [PubChem] |

| Canonical SMILES | C1COC2=C(C=CC=C2O1)N | [PubChem] |

| InChI Key | DMLRSJNZORFCBD-UHFFFAOYSA-N | [PubChem] |

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their biological activities, with a primary focus on their role as inhibitors of cholinesterase enzymes.[1] By inhibiting these enzymes, particularly acetylcholinesterase (AChE), the compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increase in the concentration and duration of action of acetylcholine, which is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease.[1] Derivatives of this compound have also shown antibacterial properties and inhibitory activity against other enzymes.[1]

Acetylcholine Signaling Pathway and Inhibition

The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of cholinesterase inhibitors like this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for assessing its cholinesterase inhibitory activity.

Synthesis of this compound via Hoffmann Degradation

The synthesis of this compound can be achieved through the Hoffmann degradation of 2,3-dihydro-1,4-benzodioxin-5-carboxamide. A representative protocol based on this method is described below.

Materials:

-

2,3-dihydro-1,4-benzodioxin-5-carboxamide

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaClO) solution

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of NaOH solution: In a reaction vessel equipped with a stirrer and thermometer, dissolve sodium hydroxide in water and allow the solution to cool to 15-20 °C.

-

Addition of Carboxamide: Add 2,3-dihydro-1,4-benzodioxin-5-carboxamide to the cooled NaOH solution with continuous stirring.

-

Addition of NaClO: Slowly add the sodium hypochlorite solution to the reaction mixture, ensuring the temperature is maintained between 15-20 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 15-20 °C for approximately 1 hour. Subsequently, heat the mixture to a temperature between 10-70 °C for 0.5 to 4 hours to complete the reaction.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

The following diagram illustrates the general workflow for this synthesis.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against acetylcholinesterase can be determined using a colorimetric assay based on the Ellman's method. This assay measures the activity of the enzyme by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

This compound (test compound)

-

Donepezil or other known AChE inhibitor as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, positive control, ATCI, and DTNB in the appropriate buffer or solvent.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Varying concentrations of the test compound or positive control (or vehicle for the control wells).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The logical flow of this experimental protocol is depicted in the following diagram.

Conclusion

This compound is a valuable chemical entity with established biological activity as a cholinesterase inhibitor. Its straightforward synthesis and the potential for derivatization make it an attractive scaffold for the development of new therapeutic agents, particularly for neurodegenerative disorders. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research and application of this compound in drug discovery and development.

References

Unveiling the Multifaceted Mechanism of Action of 2,3-Dihydro-1,4-benzodioxin-5-amine and Its Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-amine and its structurally related derivatives. This class of compounds, characterized by a core 2,3-dihydro-1,4-benzodioxin scaffold, has emerged as a versatile platform in drug discovery, exhibiting a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of their pharmacological effects, supported by available quantitative data, experimental methodologies, and visual representations of key biological pathways.

While direct and extensive research on the parent compound, this compound, is still developing, significant insights into its potential mechanisms of action can be drawn from the well-documented activities of its derivatives. These activities primarily encompass cholinesterase inhibition, modulation of serotonin receptors, and inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapeutics

Derivatives of this compound have been investigated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease.[2] While specific inhibitory concentrations (IC50) for this compound are not extensively published, the activity of its derivatives suggests the potential for this core structure to interact with the active site of these enzymes.

dot

Caption: Cholinesterase Inhibition Signaling Pathway.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine the cholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compound at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Initiation: Add the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution to each well and incubate.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Measurement: The hydrolysis of ATCI by the cholinesterase enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: Implications for Oncology

A significant finding is the activity of a carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as an inhibitor of PARP1.[2][3][4] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP1, these compounds can lead to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations). This mechanism is known as synthetic lethality and is a clinically validated strategy in cancer therapy.

dot

Caption: PARP1 Inhibition and DNA Repair Pathway.

Quantitative Data: PARP1 Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [2][3][4] |

Experimental Protocol: Recombinant PARP1 Enzyme Assay

-

Assay Components: The assay is typically performed in a 96-well plate and includes recombinant human PARP1 enzyme, a histone-coated plate, biotinylated NAD+ (the substrate for PARP1), and the test compound.

-

Compound Incubation: The test compound, at various concentrations, is pre-incubated with the PARP1 enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of a mixture containing biotinylated NAD+ and activated DNA. The PARP1 enzyme uses NAD+ to poly(ADP-ribosyl)ate itself and histone proteins bound to the plate.

-

Detection: After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains.

-

Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader.

-

Data Analysis: The signal is proportional to PARP1 activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Serotonin Receptor Modulation: A Focus on 5-HT1A Receptors

Derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to possess high affinity for serotonin receptors, particularly the 5-HT1A subtype.[5][6] The 5-HT1A receptor is a G-protein coupled receptor involved in the regulation of mood, anxiety, and cognition. Compounds that act as agonists or antagonists at this receptor have therapeutic potential as antidepressants, anxiolytics, and antipsychotics. The interaction of benzodioxin derivatives with this receptor highlights another important facet of their mechanism of action.

dot

Caption: General 5-HT1A Receptor Signaling Pathway.

Quantitative Data: Serotonin Receptor and Transporter Affinity

| Compound Derivative | Target | Kᵢ (nM) | Reference |

| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 6.8 | [5] |

| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter | 14 | [5] |

| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 6.2 | [5] |

| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter | 18.2 | [5] |

Experimental Protocol: 5-HT1A Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

-

Radioligand Binding: The assay is conducted in a 96-well plate. The cell membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and various concentrations of the test compound.

-

Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor. The percentage of displacement of the radioligand is calculated for each concentration of the test compound, and the Ki (inhibitory constant) is determined.

Representative Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a this compound derivative.

dot

Caption: General Experimental Workflow.

Conclusion

The 2,3-dihydro-1,4-benzodioxin scaffold, particularly with a 5-amino substitution, represents a promising starting point for the development of novel therapeutics. The available data on its derivatives strongly suggest a polypharmacological profile with potential activities as cholinesterase inhibitors, PARP1 inhibitors, and serotonin receptor modulators. This multifaceted mechanism of action opens up therapeutic possibilities across a range of diseases, including neurodegenerative disorders, cancer, and psychiatric conditions. Further in-depth studies on this compound itself are warranted to fully elucidate its specific pharmacological profile and therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]

- 5. This compound | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2,3-Dihydro-1,4-benzodioxin-5-amine and its Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 2,3-dihydro-1,4-benzodioxin has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the therapeutic potential of 2,3-dihydro-1,4-benzodioxin-5-amine and its analogs, providing a comprehensive overview of their applications as cholinesterase inhibitors for neurodegenerative diseases, Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors for oncology, and modulators of the serotonergic system for the treatment of depression. Furthermore, this guide explores their potential as anti-inflammatory agents and inhibitors of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase.

Cholinesterase Inhibition for Neurodegenerative Diseases

Derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. The core structure of 2,3-dihydro-1,4-benzodioxin serves as a versatile scaffold for designing potent and selective cholinesterase inhibitors.[1]

Quantitative Data for Cholinesterase Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| N/A | N/A | N/A | Data not available in search results |

Further research is required to populate this table with specific quantitative data for this compound derivatives as cholinesterase inhibitors.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.

Materials:

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

-

Dilute the enzyme stock solution to the desired concentration in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay in 96-well Plate:

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of the enzyme solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately after adding the substrate, add 10 µL of DTNB solution.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: Cholinesterase Inhibitor Drug Discovery

PARP1 Inhibition for Cancer Therapy

Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making PARP1 inhibitors a promising class of anticancer agents.[2]

Quantitative Data for PARP1 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) | PARP1 | 5.8 | [2] |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide (Compound 49) | PARP1 | 0.082 | [2] |

| Compound 3 | PARP1 | 12 | [2] |

| Compound 10 | PARP1 | 0.88 | [2] |

Experimental Protocol: PARP1 Enzyme Assay

This protocol describes a common method for assessing PARP1 inhibitory activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a substrate for PARP1)

-

Biotinylated NAD+

-

Activated DNA (to stimulate PARP1 activity)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

96-well plates (high-binding)

-

Test compounds (2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives)

Procedure:

-

Plate Coating:

-

Coat a 96-well plate with Histone H1 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with Tween 20).

-

-

Enzymatic Reaction:

-

In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.

-

Add the PARP1 enzyme to each well (except for the negative control).

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each compound concentration.

-

Determine the IC50 value.

-

Signaling Pathway: PARP1 Inhibition in Cancer

Modulation of the Serotonergic System for Depression

Certain derivatives of 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine have been synthesized and evaluated for their dual action at 5-HT1A serotonin receptors and the serotonin transporter (SERT). This dual activity is a promising strategy for the development of new antidepressant drugs with potentially improved efficacy and a faster onset of action.

Quantitative Data for Serotonergic Agents

| Compound | Target | Ki (nM) | Reference |

| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol (4c) | 5-HT1A Receptor | 6.8 | [4] |

| 5-HT Transporter | 14 | [4] | |

| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl] propan-1-ol (4f) | 5-HT1A Receptor | 6.2 | [4] |

| 5-HT Transporter | 18.2 | [4] |

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

Non-specific binding control (e.g., serotonin)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and pargyline)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

Test compounds

Procedure:

-

Assay Setup:

-

In test tubes, combine the cell membrane preparation, the radioligand, and either the test compound at various concentrations, the assay buffer (for total binding), or the non-specific binding control.

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Signaling Pathway: Serotonergic Modulation in Depression

Other Potential Therapeutic Applications

Anti-inflammatory Activity

Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[3]

Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase Inhibition

Analogs of 2,3-dihydro-1,4-benzodioxine are being explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase, suggesting their potential for the treatment of diabetes and obesity.[5]

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents targeting a range of diseases. The derivatives have shown promising activity as cholinesterase inhibitors, PARP1 inhibitors, and modulators of the serotonergic system. Further research, including comprehensive structure-activity relationship studies, optimization of pharmacokinetic properties, and in-depth in vivo evaluation, is warranted to fully elucidate the therapeutic potential of this class of compounds and advance them towards clinical applications. This technical guide provides a foundational resource for researchers dedicated to exploring the rich pharmacology of this compound and its derivatives.

References

- 1. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Development of an Integrated Computational Pipeline for PARP-1 Inhibitor Screening Using Hybrid Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The addition of an amine group at the 5-position, yielding 2,3-dihydro-1,4-benzodioxin-5-amine, provides a critical anchor point for a diverse range of chemical modifications, leading to a vast library of derivatives and analogs with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate key biological targets, leading to applications in neurodegenerative diseases, oncology, and cardiovascular medicine.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals working in this area.

Core Structure and Physicochemical Properties

This compound, also known as 5-Amino-1,4-benzodioxane or 2,3-Ethylenedioxyaniline, possesses a bicyclic structure where a benzene ring is fused to a dioxane ring.

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.17 g/mol

-

Appearance: Solid

-

General Solubility: Soluble in organic solvents such as dimethylformamide (DMF).

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization can be achieved through various established and modern synthetic methodologies.

Synthesis of the Core Moiety

A common and classical approach to synthesizing the this compound core involves the nucleophilic substitution of a halogenated benzodioxane precursor.[1]

Experimental Protocol: Synthesis of this compound

-

Reactants: 5-chloro-1,4-benzodioxane and ammonia.

-

Procedure: 5-chloro-1,4-benzodioxane is subjected to nucleophilic substitution with ammonia under elevated temperatures, typically ranging from 80 to 120 degrees Celsius.[1] Catalysts may be employed to improve the reaction rate.

-

Work-up: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or chromatography.

Synthesis of Derivatives

The primary amine group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives.

3.2.1. Sulfonamide Derivatives

Experimental Protocol: Synthesis of N-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-methylbenzenesulfonamide [2]

-

Reactants: N-2,3-dihydrobenzo[1][2]-dioxin-6-amine (1) and 4-methylbenzenesulfonyl chloride (2).

-

Procedure: Compound 1 is reacted with 4-methylbenzenesulfonyl chloride (2 ) in the presence of 10% aqueous sodium carbonate (Na₂CO₃) with stirring at room temperature.

-

Work-up: The resulting product, N-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-methylbenzenesulfonamide (3 ), is precipitated by adjusting the pH to 2 with concentrated HCl, filtered, washed with distilled water, and air-dried.

3.2.2. Carboxamide Derivatives

Experimental Protocol: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide [3]

-

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. A suspension of the starting ester (2.0 mmol) and K₂CO₃ (2.2 mmol) in dimethylformamide (5 mL) is treated with 1,2-dibromoethane (2.0 mmol). The mixture is stirred under reflux for 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate.

-

Step 2: Conversion to Amide. The resulting ester is stirred with lithium hydroxide (4.0 mmol) in a mixture of tetrahydrofuran (10 mL) and water (2 mL) at room temperature for 10 hours. After solvent removal, the mixture is diluted with ethyl acetate and extracted with water. The aqueous extract is acidified with 2N HCl and extracted with ethyl acetate to yield the final carboxamide product.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.

Neurodegenerative Diseases: Cholinesterase Inhibition

A significant area of investigation for these compounds is their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1]

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of Acetylcholinesterase by a benzodioxin derivative.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB solution

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound derivative)

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and AChE solution.

-

Incubate the mixture for a predefined period.

-

Initiate the reaction by adding the ATCI and DTNB solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Oncology: PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibiting PARP1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, making PARP1 inhibitors a promising class of anticancer agents. Several 2,3-dihydro-1,4-benzodioxin derivatives have been identified as potent PARP1 inhibitors.[3]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Caption: PARP1 inhibition by a benzodioxin derivative in DNA repair.

Experimental Protocol: MTT Assay for Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cardiovascular Diseases: Antihypertensive and Diuretic Activity

Certain derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as antihypertensive and diuretic agents. For instance, 5(and 6)-acyl-7,8-dichloro-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids have shown diuretic properties. The presence of a 5-acyl substituent appears to be important for this activity.

Central Nervous System Disorders: 5-HT1A Receptor Agonism

The 1,4-benzodioxan nucleus is a known scaffold for ligands of serotonin receptors. Derivatives have been developed as potent 5-HT1A receptor agonists, which have potential applications in the treatment of anxiety and depression.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives and analogs.

Table 1: PARP1 Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Reference |

| 3 | PARP1 | 12 | [3] |

| 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | PARP1 | 5.8 | [3] |

| 10 | PARP1 | 0.88 | [3] |

| 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide) | PARP1 | 0.082 | [3] |

Table 2: Cholinesterase Inhibitory Activity of Sulfonamide Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| 7a | α-glucosidase | 41.23 ± 1.12 | [2] |

| 7b | α-glucosidase | 35.13 ± 0.98 | [2] |

| 7c | α-glucosidase | 30.11 ± 0.45 | [2] |

| 7d | α-glucosidase | 25.42 ± 0.33 | [2] |

| 7e | α-glucosidase | 22.12 ± 0.12 | [2] |

| 7f | α-glucosidase | 20.31 ± 0.21 | [2] |

| 7g | α-glucosidase | 15.11 ± 0.14 | [2] |

| 7h | α-glucosidase | 18.29 ± 0.31 | [2] |

| 7i | α-glucosidase | 28.13 ± 0.43 | [2] |

| 7j | α-glucosidase | 33.19 ± 0.54 | [2] |

| 7k | α-glucosidase | 38.23 ± 0.87 | [2] |

| 7l | α-glucosidase | 45.23 ± 1.03 | [2] |

| Acarbose (Standard) | α-glucosidase | 38.25 ± 0.12 | [2] |

Note: The referenced study found these compounds to have weak activity against acetylcholinesterase.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents.

-

For α-adrenoreceptor blocking activity, the amine function plays a crucial role. Studies suggest that a charge-reinforced hydrogen bond, rather than a simple ion pairing, is important for receptor binding.

-

For 5-HT1A receptor binding, the stereochemistry of substituents on the dioxane ring can lead to reversed enantioselectivity compared to α-adrenoreceptor binding.

Conclusion and Future Directions

The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, with significant potential for the development of novel therapeutics for neurodegenerative diseases, cancer, and cardiovascular disorders. Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of novel analogs with diverse substitution patterns to explore a wider range of biological targets.

-

Optimization of potency and selectivity: Fine-tuning of existing lead compounds to improve their efficacy and reduce off-target effects.

-

In-depth mechanistic studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

-

Preclinical and clinical development: Advancement of the most promising candidates through the drug development pipeline.

This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of an amine group at the 5-position of this ring system creates 2,3-dihydro-1,4-benzodioxin-5-amine, a versatile building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of this core structure in drug discovery and development. It details the synthesis of the core and its derivatives, their biological activities against various targets, and the experimental protocols used for their evaluation. Quantitative structure-activity relationship (SAR) data is presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear and concise understanding of the underlying mechanisms and procedures.

Introduction to the this compound Core

The 2,3-dihydro-1,4-benzodioxin ring system, a fusion of a benzene and a 1,4-dioxane ring, imparts a unique conformational rigidity and electronic profile to molecules. The addition of a primary amine at the 5-position provides a crucial handle for chemical modification, allowing for the exploration of a wide chemical space. Derivatives of this compound have demonstrated significant activity as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), modulators of serotonin receptors (5-HT1A) and transporters (SERT), and inhibitors of cholinesterases, highlighting their therapeutic potential in oncology, neuroscience, and neurodegenerative diseases.

Synthesis of the Core and Key Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its application in medicinal chemistry. The following sections detail the synthetic routes to the core molecule and its prominent derivatives.

Synthesis of this compound

A common synthetic route to the core amine involves a multi-step process starting from readily available precursors.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide Derivatives

A key class of derivatives is the 5-carboxamides, which have shown potent PARP1 inhibitory activity.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for their activity against several important biological targets.

PARP1 Inhibition

Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of PARP1, an enzyme crucial for DNA repair in cancer cells.[1]

| Compound | Modification | PARP1 IC50 (µM) | Reference |

| 4 | Unsubstituted carboxamide | 5.8 | [1] |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide (scaffold hop) | 0.082 | [1] |

| 3 | - | 12 | [1] |

| 10 | Phthalazinone scaffold | 0.88 | [1] |

Serotonin Receptor (5-HT1A) and Transporter (SERT) Modulation

Piperazine derivatives of the core amine have shown dual activity at 5-HT1A receptors and the serotonin transporter, suggesting their potential as antidepressants.[4]

| Compound | R Group on Benzo[b]thiophene | 5-HT1A Ki (nM) | SERT Ki (nM) | Reference |

| 4c | NO2 | 6.8 | 14 | [4] |

| 4f | OH | 6.2 | 18.2 | [4] |

Cholinesterase Inhibition

Sulfonamide derivatives of the 6-amino isomer have been evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While the 5-amino core is the focus of this guide, the data on the 6-amino isomer provides valuable SAR insights for the benzodioxin scaffold.

| Compound | Substitution on Phenylacetamide | AChE IC50 (µM) | Reference |

| 7a | 2-chloro | >1000 | [5] |

| 7b | 3-chloro | 830.12 ± 0.11 | [5] |

| 7c | 4-chloro | 750.42 ± 0.15 | [5] |

| 7d | 2-methyl | 910.11 ± 0.13 | [5] |

| 7e | 3-methyl | 870.54 ± 0.17 | [5] |

| 7f | 4-methyl | 790.23 ± 0.12 | [5] |

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for rational drug design.

PARP1 Signaling in DNA Repair

PARP1 plays a critical role in the base excision repair (BER) pathway. Its inhibition leads to the accumulation of single-strand breaks, which collapse replication forks and generate double-strand breaks. In cancers with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death (synthetic lethality).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

2,3-Dihydro-1,4-benzodioxin-5-amine as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives as cholinesterase inhibitors, a class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. While direct quantitative data on the cholinesterase inhibitory activity of the parent compound, this compound, is not extensively available in current scientific literature, this document provides a comprehensive overview of the synthetic methodologies for its derivatives, detailed experimental protocols for assessing cholinesterase inhibition, and the underlying biochemical pathways. The information presented is intended to serve as a foundational resource for researchers engaged in the design and evaluation of novel cholinesterase inhibitors based on the benzodioxane scaffold.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), these agents increase the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an amine functionality to this scaffold, as in this compound, presents an interesting pharmacophore for potential interaction with the active site of cholinesterase enzymes.

This guide focuses on the synthesis, evaluation, and mechanistic understanding of compounds based on this scaffold. While research on the 6-amino isomer and its derivatives has indicated weak acetylcholinesterase activity, the 5-amino isomer remains a topic of interest for further investigation.

Quantitative Data on Cholinesterase Inhibition

Specific quantitative data on the direct inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound is limited in the public domain. However, studies on derivatives of the isomeric 2,3-dihydro-1,4-benzodioxin-6-amine have been conducted. The following table summarizes the qualitative findings from a study on N-substituted sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine.

| Compound Class | Target Enzyme | Reported Activity | Reference |

| N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Weak Inhibition | [1] |

It is important to note that "weak inhibition" was the descriptive term used in the cited study, and specific IC50 values were not provided for the parent amine or its immediate derivatives.

Experimental Protocols

Synthesis of 2,3-Dihydro-1,4-benzodioxin Amine Derivatives

The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin amines typically involves the functionalization of the amino group. A representative protocol for the synthesis of N-substituted sulfonamide derivatives of the 6-amino isomer is described below. A similar approach could be adapted for the 5-amino isomer.

Protocol: Synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide [1]

-

Reaction Setup: Suspend 2,3-dihydro-1,4-benzodioxin-6-amine in distilled water and stir for 30 minutes.

-

pH Adjustment: Add 10% aqueous sodium carbonate (Na₂CO₃) solution to maintain the pH between 9 and 10. Stir the mixture for an additional 30 minutes.

-

Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride to the reaction mixture with gradual stirring.

-

Reaction Monitoring: Continue stirring for several hours and monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation and Isolation: Once the reaction is complete, adjust the pH to 2 using concentrated hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with distilled water, and air-dry to obtain the N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide product.

Cholinesterase Inhibition Assay: Ellman's Method

The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound or its derivatives)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

Test compound solution at various concentrations (or solvent for control)

-

DTNB solution

-

Enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Signaling Pathway of Cholinesterase Inhibition

The primary mechanism of action for cholinesterase inhibitors is the enhancement of cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase its availability in the synaptic cleft, leading to prolonged activation of postsynaptic acetylcholine receptors.

Caption: Cholinesterase Inhibition Signaling Pathway.

Experimental Workflow for Cholinesterase Inhibitor Screening

The process of identifying and characterizing novel cholinesterase inhibitors involves a systematic workflow, from compound synthesis to detailed kinetic analysis.

Caption: Workflow for Screening Cholinesterase Inhibitors.

Conclusion

The this compound scaffold holds potential for the development of novel cholinesterase inhibitors. While direct evidence of the parent compound's inhibitory activity is currently lacking, the synthetic accessibility of its derivatives and the established methodologies for activity assessment provide a clear path for future research. This guide offers the necessary foundational information for scientists to explore this chemical space further. Future work should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to identify potent and selective cholinesterase inhibitors for potential therapeutic applications.

References

The Antibacterial Potential of the 2,3-Dihydro-1,4-benzodioxin Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. The 2,3-dihydro-1,4-benzodioxin ring system has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While 2,3-Dihydro-1,4-benzodioxin-5-amine itself has been noted for its biological activities, including potential antibacterial properties, the primary focus of research has been on its derivatives.[1][2] This technical guide provides an in-depth analysis of the antibacterial properties associated with the 2,3-dihydro-1,4-benzodioxin core, with a specific focus on amine-containing derivatives. It aims to serve as a comprehensive resource for researchers engaged in the discovery and development of new antibacterial drugs.

Antibacterial Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives

While specific quantitative data on the antibacterial activity of the parent compound, this compound, is not extensively documented in publicly available literature, numerous studies have demonstrated the potent antibacterial effects of its derivatives. These derivatives often incorporate other pharmacologically active moieties such as sulfonamides, Schiff bases, and oxazolidinones. The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Quantitative Data Summary

The following tables summarize the reported MIC values for various derivatives of 2,3-dihydro-1,4-benzodioxin against a range of bacterial strains.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 8 | [1] |

Table 2: Antibacterial Activity of Schiff Base Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,4-benzodioxan derivative 4d | Escherichia coli | 0.78 | |

| 1,4-benzodioxan derivative 4m | Escherichia coli | 0.17 | |

| 1,4-benzodioxan derivative 4g | Pseudomonas aeruginosa | 0.78 |

Experimental Protocols

The evaluation of the antibacterial properties of 2,3-dihydro-1,4-benzodioxin derivatives involves standardized methodologies. Below are detailed protocols for common antibacterial screening methods cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacteria from a fresh agar plate.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate with broth medium to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.

-

Preparation of Agar Plates:

-

Prepare Mueller-Hinton Agar plates.

-

Spread a standardized inoculum of the test bacteria (adjusted to a 0.5 McFarland standard) evenly over the entire surface of the agar plate.

-

-

Application of Test Compound:

-

Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.

-

Add a known concentration of the test compound solution to each well.

-

A control well with the solvent used to dissolve the compound should also be included.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of complete inhibition around each well in millimeters.

-

Synthesis of the this compound Scaffold

The this compound core is a key intermediate for the synthesis of more complex derivatives. Several synthetic routes have been reported.

General Synthesis Pathway

A common approach involves the reaction of a catechol derivative with a dihaloethane, followed by nitration and subsequent reduction of the nitro group to an amine.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Key Medicinal Chemistry Building Block

Abstract

2,3-Dihydro-1,4-benzodioxin-5-amine, a seemingly unassuming aromatic amine, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, oxygen-rich heterocyclic structure serves as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and key biological activities. Experimental protocols for its preparation and for the evaluation of its biological effects are presented, alongside a quantitative summary of its physicochemical and biological properties. Particular emphasis is placed on its role as a cholinesterase inhibitor and its potential as an antibacterial agent, with accompanying signaling pathway diagrams to illustrate its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Discovery and Historical Context

The 2,3-dihydro-1,4-benzodioxin core structure has been a subject of scientific interest for its presence in a variety of biologically active natural products, including lignans and neolignans. While the precise first synthesis of this compound is not prominently documented in readily available literature, its derivatives were being explored for their therapeutic potential by the late 1980s. A 1988 paper in the Chemical & Pharmaceutical Bulletin, for instance, described the synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins as potential antihypertensive and diuretic agents, indicating that the parent amine was likely a known entity at that time.[1]

The compound gained more significant attention in the late 20th century as a key intermediate in the synthesis of compounds targeting the central nervous system.[2] Its structural similarity to bioactive molecules spurred further investigation into its own biological properties and its utility as a scaffold for drug design. A notable advancement in its synthesis was a breakthrough in 2006 utilizing a Hoffman degradation reaction, which offered an efficient route to this valuable amine.[2]

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several key synthetic routes. The two most prominent methods are the direct amination of a halogenated precursor and the Hofmann rearrangement of a carboxamide.

Direct Amination of 5-Chloro-1,4-benzodioxane

A common and direct approach involves the nucleophilic substitution of a halogen, typically chlorine, at the 5-position of the benzodioxin ring with an amine source, such as ammonia.

Experimental Protocol:

-

Reaction Setup: A mixture of 5-chloro-1,4-benzodioxane and a significant excess of aqueous ammonia is placed in a sealed pressure vessel.

-

Reaction Conditions: The vessel is heated to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ammonia is removed under reduced pressure. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Direct Amination:

Hofmann Rearrangement of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

The Hofmann rearrangement provides an alternative route, starting from the corresponding carboxamide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Experimental Protocol:

-

Preparation of the Carboxamide: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is first converted to its corresponding amide. This can be achieved by first forming the acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

-

Hofmann Rearrangement: The 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is treated with an aqueous solution of sodium hypochlorite and sodium hydroxide.

-

Reaction Conditions: The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The final product is purified by chromatography or crystallization.

Hofmann Rearrangement Workflow:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Solid |

| CAS Number | 16081-45-1 |

| ¹H NMR (CDCl₃, 600MHz) | δ (ppm) = 6.65-6.58 (m, 3H), 4.29-4.27 (m, 2H), 4.24-4.22 (m, 2H), 3.95 (br. s, 2H) |

| ¹³C NMR (CDCl₃, 150MHz) | δ (ppm) = 143.7, 137.9, 134.8, 118.5, 111.9, 109.8, 64.4, 64.3 |

| IR (ATR) | ν = 3410, 3330, 1620, 1500, 1260, 1070 cm⁻¹ |

Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a range of biological activities, with cholinesterase inhibition and antibacterial effects being the most prominent.

Cholinesterase Inhibition

The compound has been identified as an inhibitor of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting these enzymes, it increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease.[2]

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

Principle: The assay measures the activity of acetylcholinesterase (AChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagents: Acetylcholinesterase solution, acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), and the test compound (this compound).

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinergic Signaling Pathway in Alzheimer's Disease and the Role of Inhibition:

Antibacterial Activity

Derivatives of this compound have shown promising activity against various bacterial strains.[2] The exact mechanism of action is still under investigation, but it is hypothesized to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within the bacteria.

Experimental Protocol for Antibacterial Activity Assay (Broth Microdilution Method):

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL), and the test compound.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in MHB in the wells of a microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Hypothesized Antibacterial Mechanism:

Applications in Drug Development

The this compound scaffold is a cornerstone in the development of a variety of therapeutic agents. Beyond its intrinsic biological activities, it serves as a crucial starting material for the synthesis of more complex molecules with tailored pharmacological profiles.

Quantitative Data on Biological Activity:

| Biological Target/Activity | Compound/Derivative | Quantitative Measure (IC₅₀/MIC) | Reference |

| PARP1 Inhibition | 2,3-dihydro-1,4-benzodioxine-5-carboxamide (a derivative) | IC₅₀ = 5.8 µM | |

| Antibacterial Activity | (Further research needed for specific MIC values of the parent amine) | - | - |

| Cholinesterase Inhibition | (Further research needed for specific IC₅₀ values of the parent amine) | - | - |

Conclusion